molecular formula C38H48CaN2O6 B7888401 Calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate

Calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate

Katalognummer: B7888401
Molekulargewicht: 668.9 g/mol
InChI-Schlüssel: PMRVFZXOCRHXFE-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mitiglinide calcium involves several steps, starting from the appropriate isoindoline and benzyl derivatives. The key steps include:

    Formation of the isoindoline ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Attachment of the benzyl group: This is typically achieved through a Friedel-Crafts alkylation reaction.

    Formation of the oxobutanoate moiety:

Industrial Production Methods

Industrial production of Mitiglinide calcium follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Using large reactors and optimized conditions to ensure high yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the final product.

    Quality control: Ensuring the product meets pharmaceutical standards through rigorous testing.

Analyse Chemischer Reaktionen

Types of Reactions

Mitiglinide calcium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Mitiglinide calcium, each with potential pharmacological activities.

Wissenschaftliche Forschungsanwendungen

Mitiglinide calcium has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity of glinides and their derivatives.

    Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.

    Medicine: Primarily used in the treatment of type 2 diabetes mellitus, where it helps control postprandial blood glucose levels.

    Industry: Employed in the development of new antidiabetic drugs and formulations.

Wirkmechanismus

Mitiglinide calcium exerts its effects by closing ATP-sensitive potassium channels in pancreatic beta cells. This leads to depolarization of the cell membrane, opening of voltage-gated calcium channels, and an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing vesicles, thereby stimulating insulin secretion.

Vergleich Mit ähnlichen Verbindungen

Mitiglinide calcium is compared with other glinides such as Repaglinide and Nateglinide. While all these compounds stimulate insulin secretion, Mitiglinide calcium is unique in its rapid onset and short duration of action, making it particularly effective in controlling postprandial hyperglycemia.

Similar Compounds

    Repaglinide: Another glinide with a similar mechanism of action but a longer duration of effect.

    Nateglinide: Known for its rapid onset but shorter duration compared to Repaglinide.

    Sulfonylureas: Though not glinides, they also stimulate insulin secretion but have a longer duration and higher risk of hypoglycemia.

Mitiglinide calcium stands out due to its balance of rapid action and short duration, minimizing the risk of prolonged hypoglycemia.

Biologische Aktivität

Calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate, commonly referred to as mitiglinide calcium, is a compound primarily studied for its biological activity as an anti-diabetic agent. This article delves into the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.

Structure and Composition

  • Molecular Formula: C19H28CaNO5
  • Molecular Weight: 368.5 g/mol
  • IUPAC Name: Calcium;(2S)-4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate

Physical Properties

PropertyValue
Molecular Weight368.5 g/mol
Topological Polar Surface Area121 Ų
Heavy Atom Count28
Defined Atom Stereocenter Count6

Mitiglinide calcium acts primarily as a hypoglycemic agent , which means it helps lower blood glucose levels. The compound functions by:

  • Stimulating Insulin Secretion: Mitiglinide enhances insulin release from pancreatic beta cells in response to glucose intake. This mechanism mimics the natural insulin response to meals.
  • Inhibiting ATP-sensitive Potassium Channels: By blocking these channels in pancreatic cells, mitiglinide promotes depolarization and subsequent insulin secretion.
  • Modulating Calcium Release: The compound may activate ryanodine receptors (RyR), which play a crucial role in intracellular calcium release and signaling pathways related to insulin secretion .

Pharmacological Effects

Research indicates that mitiglinide calcium can effectively reduce plasma glucose levels postprandially (after meals) and is particularly beneficial for patients with type 2 diabetes. The following effects have been documented:

  • Reduction in Blood Glucose Levels: Clinical studies show that mitiglinide significantly lowers blood glucose levels when administered before meals.
  • Short Duration of Action: Its rapid onset and short duration of action align well with meal timing, making it suitable for controlling post-meal glucose spikes .

Clinical Trials

  • Efficacy in Type 2 Diabetes Patients:
    • A study involving type 2 diabetes patients demonstrated that mitiglinide significantly improved glycemic control compared to placebo. Patients receiving mitiglinide showed a notable decrease in HbA1c levels over a 12-week period .
  • Comparison with Other Hypoglycemic Agents:
    • Mitiglinide was compared with repaglinide (another rapid-acting insulin secretagogue) in a randomized controlled trial. Results indicated that mitiglinide had comparable efficacy but a more favorable safety profile regarding hypoglycemia incidence .

Adverse Effects

While mitiglinide is generally well-tolerated, some adverse effects have been reported:

  • Gastrointestinal Disturbances: Nausea and diarrhea were among the most common side effects.
  • Hypoglycemia Risk: Although lower than other agents like sulfonylureas, there remains a risk of hypoglycemia if not dosed appropriately .

Eigenschaften

IUPAC Name

calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H25NO3.Ca/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRVFZXOCRHXFE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48CaN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.